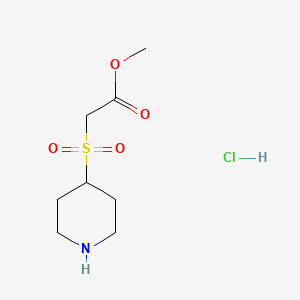

1,3,5-trimethyl-N-piperidin-4-yl-1H-pyrazole-4-sulfonamide hydrochloride

Overview

Description

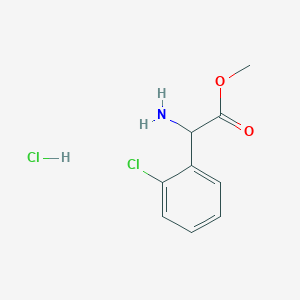

The compound “1,3,5-trimethyl-N-piperidin-4-yl-1H-pyrazole-4-sulfonamide hydrochloride” is a sulfonamide derivative with a pyrazole ring and a piperidine ring . Sulfonamides are a group of compounds known for their antibacterial properties . Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene bridges and one amine bridge .

Molecular Structure Analysis

The compound contains a total of 44 bonds, including 20 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 double bond, and 5 aromatic bonds. It also contains 1 five-membered ring (pyrazole), 1 six-membered ring (piperidine), 1 secondary amide (aromatic), 1 secondary amine (aliphatic), and 1 pyrazole .Scientific Research Applications

Antimicrobial Activity

Sulfonamide compounds have been historically significant in medicine due to their antibiotic properties . The sulfonamide group in 1,3,5-trimethyl-N-piperidin-4-yl-1H-pyrazole-4-sulfonamide hydrochloride suggests potential for antimicrobial activity. Research could explore its efficacy against various bacterial strains and its mechanism of action as a bacteriostatic agent, inhibiting the synthesis of folic acid in bacteria.

Antifungal Applications

In addition to antibacterial properties, sulfonamides can exhibit antifungal activity . This compound could be investigated for its use in treating fungal infections, studying its impact on fungal cell wall synthesis and enzyme inhibition within the fungal metabolic pathways.

Antileishmanial and Antimalarial Effects

Recent studies have shown that sulfonamide derivatives can have significant effects against parasitic diseases such as leishmaniasis and malaria . The compound’s potential to inhibit parasite-specific enzymes or disrupt nucleotide synthesis could be a promising area of research, aiming to develop new treatments for these diseases.

Agricultural Applications

Sulfonamide derivatives have been reported to possess herbicidal properties . The compound could be tested for its effectiveness in weed control, its selectivity towards different plant species, and its environmental impact, contributing to the development of sustainable agricultural practices.

Cancer Research

Sulfonamides have been explored for their antiproliferative properties in cancer research . This compound could be studied for its ability to inhibit tumor growth, its role in cell cycle arrest, and its potential as a chemotherapeutic agent, especially in cancers where sulfonamides show promising results.

Enzyme Inhibition Studies

Sulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in many physiological processes . Research into 1,3,5-trimethyl-N-piperidin-4-yl-1H-pyrazole-4-sulfonamide hydrochloride could focus on its specificity and affinity towards different isozymes of carbonic anhydrase, which has implications in treating conditions like glaucoma, epilepsy, and altitude sickness.

properties

IUPAC Name |

1,3,5-trimethyl-N-piperidin-4-ylpyrazole-4-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O2S.ClH/c1-8-11(9(2)15(3)13-8)18(16,17)14-10-4-6-12-7-5-10;/h10,12,14H,4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDFCFXQCPNXJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-trimethyl-N-piperidin-4-yl-1H-pyrazole-4-sulfonamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1473307.png)

![{[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473310.png)

![Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1473314.png)

![{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473319.png)